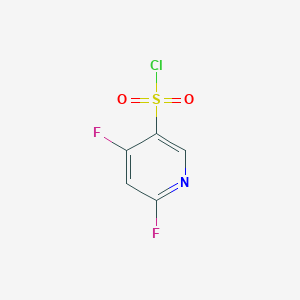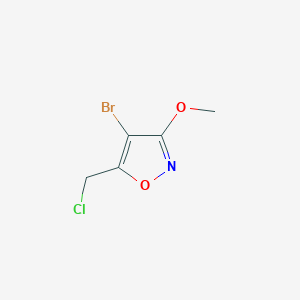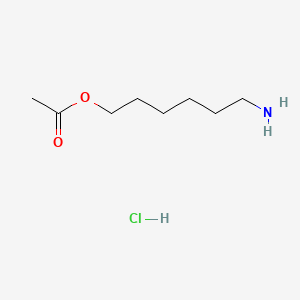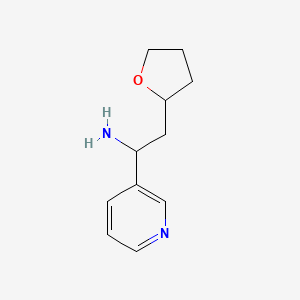
1-(Pyridin-3-yl)-2-(tetrahydrofuran-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-3-yl)-2-(tetrahydrofuran-2-yl)ethan-1-amine is an organic compound that features both a pyridine ring and a tetrahydrofuran ring. These structural motifs are often found in various biologically active molecules and can impart unique chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-yl)-2-(tetrahydrofuran-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized via the cyclization of 1,4-diols using acid catalysts.
Coupling of the Two Rings: The final step involves coupling the pyridine and tetrahydrofuran rings through an appropriate linker, such as an ethanamine group. This can be achieved using reductive amination or other coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Pyridin-3-yl)-2-(tetrahydrofuran-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying biological processes involving pyridine and tetrahydrofuran-containing compounds.
Medicine: As a candidate for drug development, particularly for targeting specific receptors or enzymes.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(Pyridin-3-yl)-2-(tetrahydrofuran-2-yl)ethan-1-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Pyridin-3-yl)-2-(tetrahydrofuran-2-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
1-(Pyridin-3-yl)-2-(tetrahydrofuran-2-yl)ethan-1-thiol: Similar structure but with a thiol group instead of an amine.
1-(Pyridin-3-yl)-2-(tetrahydrofuran-2-yl)ethan-1-amine derivatives: Various derivatives with different substituents on the pyridine or tetrahydrofuran rings.
Uniqueness
This compound is unique due to the combination of the pyridine and tetrahydrofuran rings, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C11H16N2O |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
2-(oxolan-2-yl)-1-pyridin-3-ylethanamine |
InChI |
InChI=1S/C11H16N2O/c12-11(7-10-4-2-6-14-10)9-3-1-5-13-8-9/h1,3,5,8,10-11H,2,4,6-7,12H2 |
Clé InChI |
DIGNXHMYHLGCNL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CC(C2=CN=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


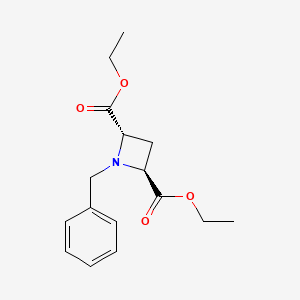
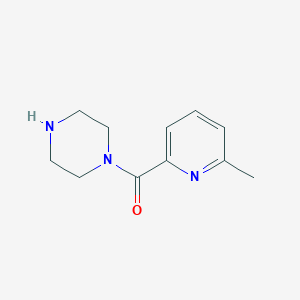

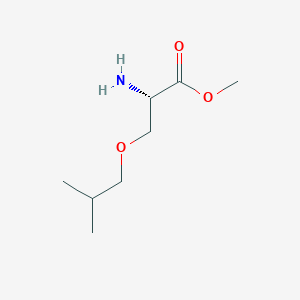
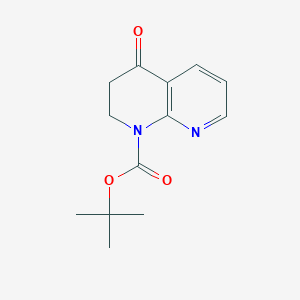
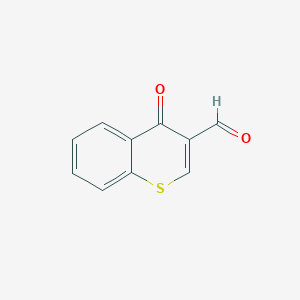
![tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate](/img/structure/B13496844.png)
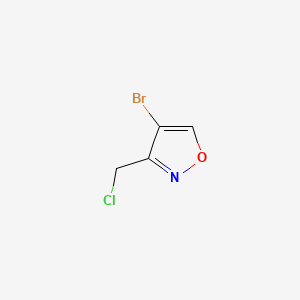
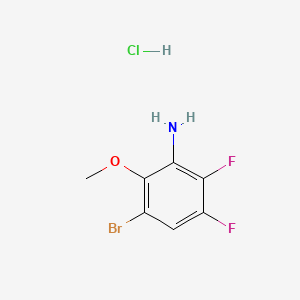
![3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13496874.png)
